molecular formula C13H15FN2 B11886056 8-Fluoro-3-isopropyl-2-methylquinolin-4-amine

8-Fluoro-3-isopropyl-2-methylquinolin-4-amine

Cat. No.: B11886056
M. Wt: 218.27 g/mol
InChI Key: RNTKSCKVGOVCIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3-isopropyl-2-methylquinolin-4-amine typically involves the functionalization of the quinoline ring. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3-isopropyl-2-methylquinolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-3-isopropyl-2-methylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its biological activity and stability compared to non-fluorinated quinolines .

Properties

Molecular Formula

C13H15FN2

Molecular Weight

218.27 g/mol

IUPAC Name

8-fluoro-2-methyl-3-propan-2-ylquinolin-4-amine

InChI

InChI=1S/C13H15FN2/c1-7(2)11-8(3)16-13-9(12(11)15)5-4-6-10(13)14/h4-7H,1-3H3,(H2,15,16)

InChI Key

RNTKSCKVGOVCIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)F)N)C(C)C

Origin of Product

United States

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